5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 954270-78-1. It has a molecular weight of 185.63 . The compound is typically stored at room temperature and is available in liquid form .
Synthesis Analysis
A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, which could potentially be applied to this compound. This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H9ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a molecular weight of 185.63 .Scientific Research Applications
Anticancer Applications
- Fluorinated pyrimidines, notably 5-fluorouracil (5-FU), are cornerstone treatments for various cancers, with mechanisms involving the inhibition of thymidylate synthase and incorporation into RNA and DNA, disrupting cancer cell growth and proliferation. Research into the pharmacogenetics of FOLFOX/FOLFIRI regimens underscores the importance of personalized approaches in colorectal cancer therapy, highlighting the potential for compounds like 5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline to contribute to targeted cancer treatments (Mohelníková-Duchoňová, Melichar, & Souček, 2014).
Antimicrobial and Antifungal Uses
- Flucytosine, a fluorinated pyrimidine, serves as a critical agent in treating fungal infections, illustrating the effectiveness of fluorinated compounds in antimicrobial therapies. The conversion of flucytosine to 5-fluorouracil within fungal cells inhibits RNA and DNA synthesis, demonstrating a potential research avenue for this compound in antimicrobial applications (Vermes, Guchelaar, & Dankert, 2000).
Diagnostic and Imaging Applications
- Fluorophores and fluorescent probes based on fluorinated compounds, including derivatives of 8-aminoquinoline, have been developed for zinc ion detection in biological systems. This illustrates the use of fluorinated compounds in creating sensitive and selective probes for bioimaging and diagnostic purposes, suggesting similar applications for this compound (Mohamad et al., 2021).
Biochemical Research Tools
- The role of fluorinated compounds in biochemical research is further underscored by their use in studying the mechanisms of drug action and resistance. For example, the understanding of 5-FU's mechanism, including its roles in RNA modification and DNA damage, provides a foundation for exploring the biochemical and therapeutic potentials of related fluorinated compounds like this compound (Gmeiner, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUWTMVCHNYTES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.